Minocycline is a semi-synthetic tetracycline antibiotic that has been utilized in scientific research for over 30 years. [] It is a small (495 kDa), highly lipophilic molecule capable of crossing the blood-brain barrier. [] Minocycline demonstrates superior penetration into the cerebrospinal fluid (CSF) compared to doxycycline and other tetracyclines. [, , ] This characteristic makes it a valuable tool for investigating neurological conditions and processes.
Mechanism of Action
Inhibition of Microglia Activation: Minocycline has demonstrated efficacy in attenuating microglial activation, a key component of neuroinflammation. This action has been implicated in its neuroprotective effects in various animal models of neurological diseases. [, , , ]
Anti-inflammatory Properties: Beyond microglial inhibition, minocycline possesses broader anti-inflammatory effects. It can modulate cytokine expression profiles, [] inhibit pro-inflammatory pathways, [, ] and reduce the expression of pro-inflammatory cytokines. []
Anti-apoptotic Effects: Minocycline has demonstrated the ability to reduce apoptosis in various experimental models. This effect has been linked to its ability to inhibit caspase activation, [] modulate signaling pathways related to cell survival, [] and reduce the expression of pro-apoptotic genes. []
Matrix Metalloproteinase (MMP) Inhibition: Minocycline can inhibit MMPs, enzymes involved in the breakdown of extracellular matrix components. This property has implications for its use in models of tissue remodeling and repair. []
Direct Binding to Specific Proteins: Research indicates that minocycline can directly bind and inhibit the activity of specific proteins, such as LYN kinase, impacting cellular processes like the epithelial-mesenchymal transition. []
Physical and Chemical Properties Analysis
While some physical properties like molecular weight (495 kDa) [] and lipophilicity [] are mentioned, comprehensive analysis of physical and chemical properties is not included in the provided papers.
Applications
Neurological Diseases: Minocycline has shown promising results in preclinical studies for various neurological diseases, including stroke, [, , ] Huntington's disease, [, ] Alzheimer's disease, [, , ] Parkinson's disease, [] amyotrophic lateral sclerosis, [] multiple sclerosis, [, ] and spinal cord injury. [] These studies highlight its potential as a neuroprotective agent.
Inflammatory Conditions: Minocycline's anti-inflammatory properties make it a subject of investigation for conditions like rheumatoid arthritis. [] Research suggests its efficacy as a disease-modifying antirheumatic drug (DMARD) by modulating immune responses and reducing inflammation.
Periodontitis: Minocycline has been investigated for its potential in treating periodontitis, a chronic inflammatory disease affecting gum tissues. Research suggests that minocycline can enhance periodontal healing by promoting cell attachment and growth on root surfaces. []
Cancer Research: Minocycline's potential in cancer research has been explored, specifically in relation to its impact on metastasis. Research suggests that minocycline can inhibit the epithelial-mesenchymal transition, a crucial step in cancer metastasis, by directly targeting specific proteins. []
Cardiovascular Research: Minocycline has also been investigated for its potential cardioprotective effects. Studies suggest that it can protect cardiac myocytes against ischemia-reperfusion injury by inhibiting poly(ADP-ribose) polymerase-1 (PARP-1). []
Future Directions
Drug Delivery Systems: Developing novel drug delivery systems, like nanoparticles, could enhance the targeted delivery of minocycline, improving its efficacy and reducing potential side effects. []
Related Compounds
Doxycycline
Compound Description: Doxycycline is a tetracycline antibiotic commonly used to treat bacterial infections, including acne and Lyme disease. Like Minocycline, it exhibits anti-inflammatory properties [, ].
Tetracycline
Compound Description: Tetracycline is a broad-spectrum antibiotic that inhibits bacterial protein synthesis. It is used to treat various bacterial infections and has known anti-inflammatory properties [, ].
Relevance: Tetracycline is the parent compound of Minocycline, sharing a core structural scaffold. Research indicates that Minocycline exhibits a more favorable safety profile compared to Tetracycline []. While both compounds demonstrate efficacy against acne vulgaris, clinical trials have not consistently shown Minocycline to be superior to Tetracycline in treating this condition [].
Oxytetracycline
Compound Description: Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, effective against various bacterial infections. It is often used in veterinary medicine [].
Relevance: Similar to Tetracycline, Oxytetracycline shares a core structural scaffold with Minocycline. Direct comparisons between Minocycline and Oxytetracycline for treating acne vulgaris are limited in the reviewed studies [].
Lymecycline
Compound Description: Lymecycline is a tetracycline antibiotic commonly used to treat acne vulgaris and other bacterial skin infections [].
Relevance: Lymecycline, another tetracycline antibiotic, shares structural similarities with Minocycline. The efficacy of Minocycline compared to Lymecycline for acne treatment has not been conclusively determined in the reviewed studies [].
NG-L-Arginine Methyl Ester (L-NAME)
Compound Description: NG-L-Arginine Methyl Ester (L-NAME) is a non-selective nitric oxide synthase (NOS) inhibitor. It is commonly used in research to investigate the role of nitric oxide in various physiological and pathological processes [].
Relevance: While not structurally related to Minocycline, L-NAME helps elucidate the anticonvulsant mechanism of Minocycline. Research demonstrates that co-administration of subeffective doses of L-NAME and Minocycline enhances the anticonvulsant effect, suggesting a potential synergistic effect mediated through the nitric oxide pathway [].
7-Nitroindazole (7-NI)
Compound Description: 7-Nitroindazole (7-NI) is a selective inhibitor of neuronal nitric oxide synthase (nNOS). It is a commonly used pharmacological tool to study the role of nNOS in various physiological and pathological conditions, including neurodegenerative diseases and stroke [].
Relevance: Similar to L-NAME, 7-NI is not structurally related to Minocycline but provides insights into its anticonvulsant mechanism. Studies show that co-administration of subeffective doses of 7-NI and Minocycline enhances the anticonvulsant effect, suggesting a possible synergistic mechanism involving the inhibition of neuronal nitric oxide production [].
Aminoguanidine
Compound Description: Aminoguanidine is a selective inhibitor of inducible nitric oxide synthase (iNOS). It is a compound often used in research to investigate the role of iNOS in inflammatory conditions [].
Relevance: While not structurally similar to Minocycline, Aminoguanidine helps delineate the specific NOS isoforms involved in Minocycline's anticonvulsant activity. Research indicates that Aminoguanidine does not influence the antiseizure effect of Minocycline, suggesting that iNOS may not be a primary target in its mechanism of action [].
Ketamine
Compound Description: Ketamine is an NMDA receptor antagonist with anesthetic, analgesic, and antidepressant properties. It is also known to induce psychotomimetic effects [, ].
Relevance: Although structurally unrelated to Minocycline, Ketamine is crucial for understanding Minocycline's anticonvulsant and neuroprotective effects. Research demonstrates that Ketamine pretreatment enhances the anticonvulsant effect of Minocycline, while Minocycline pre-treatment attenuates the functional brain activation induced by Ketamine challenge [, ]. This suggests that Minocycline might exert its effects, in part, through modulating NMDA receptor activity.
MK-801
Compound Description: MK-801 is a non-competitive NMDA receptor antagonist commonly used in research to investigate the role of NMDA receptors in various neurological and psychiatric disorders [].
Relevance: MK-801, like Ketamine, is structurally dissimilar to Minocycline but is essential for comprehending Minocycline's influence on NMDA receptor activity. Studies demonstrate that MK-801 pretreatment increases the anticonvulsant effect of Minocycline, indicating a potential synergistic effect mediated through NMDA receptor inhibition [].
17β-Estradiol
Compound Description: 17β-estradiol is the most potent naturally occurring estrogen hormone in females. It plays a crucial role in various physiological processes, including reproductive function and bone health [].
Candesartan
Compound Description: Candesartan is an angiotensin II receptor blocker used to treat hypertension and heart failure. Preclinical studies indicate that it may also have neuroprotective effects after a stroke [].
Relevance: Although structurally unrelated to Minocycline, Candesartan is being investigated alongside Minocycline for potential synergistic effects in stroke treatment []. Research suggests that sequential treatment with Minocycline, followed by Candesartan, may enhance long-term recovery after a stroke by reducing inflammation and promoting angiogenesis, respectively.
Polymyxin B
Compound Description: Polymyxin B is a polypeptide antibiotic effective against Gram-negative bacteria, particularly those resistant to other antibiotics [].
Relevance: While structurally dissimilar to Minocycline, Polymyxin B is often used in combination therapy with Minocycline to combat multidrug-resistant bacterial infections, particularly those caused by Acinetobacter baumannii []. Studies demonstrate that these two antibiotics can exhibit synergistic effects against specific bacterial strains.
Aztreonam
Compound Description: Aztreonam is a monobactam antibiotic effective against Gram-negative bacteria. It is commonly used to treat severe bacterial infections, especially in individuals allergic to penicillin [].
Relevance: Aztreonam is not structurally related to Minocycline, but it is sometimes used in combination with Minocycline and Polymyxin B for treating severe infections caused by multidrug-resistant bacteria [].
Meropenem
Compound Description: Meropenem is a broad-spectrum carbapenem antibiotic used to treat a wide range of bacterial infections, including those caused by multidrug-resistant organisms [].
Relevance: Meropenem is structurally different from Minocycline, but their combined use is considered for severe infections caused by multidrug-resistant bacteria, particularly those with reduced susceptibility to carbapenems [].
Rifampin
Compound Description: Rifampin is an antibiotic used to treat various bacterial infections, including tuberculosis and Legionnaires' disease. It works by inhibiting bacterial RNA polymerase [].
Relevance: Rifampin, while structurally distinct from Minocycline, is often used in combination therapy with Minocycline and other antibiotics to combat multidrug-resistant bacteria []. Studies demonstrate that these combinations can exhibit synergistic effects against certain bacterial strains.
Linezolid
Compound Description: Linezolid is an oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria, including those resistant to other antibiotics, such as vancomycin-resistant enterococci [].
Relevance: While structurally different from Minocycline, Linezolid is investigated for its potential synergistic effects when used in combination with Minocycline against vancomycin-resistant Enterococci []. Research suggests that this combination may reduce the mutant prevention concentration of both drugs, potentially improving treatment efficacy and minimizing the emergence of antibiotic resistance.
Ciliary Neurotrophic Factor (CNTF)
Compound Description: Ciliary neurotrophic factor (CNTF) is a protein that promotes the survival and differentiation of neurons. It has been investigated as a potential therapeutic agent for neurodegenerative diseases [].
Relevance: Although not structurally related to Minocycline, CNTF serves as a comparative agent in studies investigating neuroprotective strategies for retinal degeneration []. While both CNTF and Minocycline demonstrate some degree of photoreceptor protection, research indicates that FGF2, another neurotrophic factor, combined with Minocycline yields superior neuroprotective effects compared to either treatment alone.
Pigment Epithelium-Derived Factor (PEDF)
Compound Description: Pigment epithelium-derived factor (PEDF) is a protein with neurotrophic and anti-angiogenic properties. It is involved in maintaining the health of the retina and has been investigated as a potential therapeutic target for retinal diseases [].
Relevance: Like CNTF, PEDF is not structurally similar to Minocycline but provides a comparative basis for evaluating neuroprotective interventions in retinal degeneration []. While both PEDF and Minocycline demonstrate some level of photoreceptor protection, research suggests that combining FGF2 with Minocycline yields more substantial neuroprotective effects compared to either treatment alone.
Basic Fibroblast Growth Factor (FGF2)
Compound Description: Basic fibroblast growth factor (FGF2) is a protein that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. It has been studied for its potential neuroprotective effects in retinal degeneration [].
Relevance: FGF2, though structurally dissimilar to Minocycline, demonstrates significant synergy with Minocycline in protecting against photoreceptor degeneration []. Research indicates that the combination of FGF2 and Minocycline yields greater neuroprotection than either treatment alone, suggesting a potential for combined therapeutic approaches.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.